molecular formula C17H28ClNO B1397499 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1219971-74-0

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1397499
CAS No.: 1219971-74-0
M. Wt: 297.9 g/mol
InChI Key: NMTNJGJTIUFUCF-UHFFFAOYSA-N
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Description

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is a synthetic organic compound characterized by a benzyl ether moiety substituted with an isopropyl group at the para position (4-isopropylbenzyl) and a piperidine ring linked via an ethyl ether chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-14(2)17-5-3-16(4-6-17)13-19-12-9-15-7-10-18-11-8-15;/h3-6,14-15,18H,7-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTNJGJTIUFUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an isopropylbenzyl group and a piperidine moiety, which are known to influence its interaction with biological targets. The molecular formula is C17_{17}H26_{26}ClN1_{1}O1_{1}, with a molecular weight of approximately 303.85 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of the serotonin (5-HT) receptors and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.

Binding Affinity

Research indicates that compounds with similar structures exhibit varying degrees of binding affinity to specific receptors. For instance, modifications in the benzyl group can enhance potency against certain targets while minimizing cytotoxic effects. A study highlighted that the introduction of an isopropyl group at the para position significantly improved receptor binding compared to other alkyl substitutions .

Biological Activity

The biological effects of this compound can be summarized as follows:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through serotonergic modulation.
  • Antiviral Activity : Similar compounds have demonstrated antiviral effects, particularly against viral infections by reducing viral load in cellular assays .
  • Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing healthy cells, indicating a therapeutic window for oncological applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin levels
AntiviralReduction in viral plaques
CytotoxicitySelective inhibition of cancer cell growth

Table 2: Binding Affinity Comparison

CompoundKi_i (nM)Activity TypeReference
4-Isopropylbenzyl derivative21A2A receptor antagonist
Similar piperidine derivatives>50Non-selective
Benzyl analogs16Serotonin receptor agonist

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of a series of piperidine derivatives against viral infections. The results indicated that compounds with an isopropyl substitution showed a significant reduction in viral titer compared to controls, highlighting the importance of structural modifications for enhanced activity .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound selectively inhibited tumorigenic cells while showing minimal effects on non-tumorigenic counterparts. This selectivity suggests potential for therapeutic applications in oncology .

Scientific Research Applications

Overview

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is a synthetic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to function as a versatile reagent in organic synthesis and a potential therapeutic agent. This article explores its applications in scientific research, highlighting key findings from diverse sources.

Chemistry

  • Reagent in Organic Synthesis : The compound is widely used as a reagent for the preparation of various derivatives. It facilitates the synthesis of complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.
  • Building Block : It serves as a building block in the synthesis of more complex structures, particularly those involving piperidine derivatives which are crucial in medicinal chemistry.

Biology

  • Biological Pathway Studies : this compound is employed in research to investigate biological pathways and mechanisms. Its interaction with biological systems allows researchers to study its effects on enzyme activity and receptor binding .
  • Potential Therapeutic Applications : The compound is being explored for its therapeutic effects, particularly in neurological disorders and other diseases. Its ability to modulate specific biological targets makes it a candidate for drug development .

Medicine

  • Pharmaceutical Development : Investigations into the therapeutic potential of this compound have led to its consideration in the development of new pharmaceuticals. Its structural properties suggest it may have beneficial effects against various health conditions .
  • Antiviral Activity : Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against viruses such as Ebola. These findings highlight its potential role in developing antiviral therapies .

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals, which are essential for various manufacturing processes.

Case Studies

  • Ebola Virus Inhibition : A recent study evaluated the efficacy of compounds related to this compound against Ebola virus entry mechanisms. Results indicated significant antiviral activity, suggesting potential for further development into therapeutics .
  • Neurological Research : Research focusing on piperidine derivatives has shown that compounds similar to this one can influence neurotransmitter systems, providing insights into their role in treating neurological disorders .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name Aromatic Group Linker/Chain Heterocyclic Core Salt Form Reference
4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether HCl 4-isopropylbenzyl Ethyl ether Piperidine Hydrochloride Target
Ethyl 2-(piperidin-4-yl)acetate None Ethyl ester Piperidine Free base
2-(4-Piperidinyl)ethyl nicotinate HCl Nicotinate (pyridine) Ethyl ester Piperidine Hydrochloride
RS 67333 4-chloro-2-methoxyphenyl Propanone chain Piperidine Free base
Cisapride 4-fluorophenyl Benzamide Piperidine-like Free base

Key Observations :

  • The target compound’s 4-isopropylbenzyl group distinguishes it from nicotinate (pyridine) or chlorophenyl analogs.
  • Ether linkages (target compound) vs. ester or amide bonds (RS 67333, cisapride) may influence metabolic stability and target affinity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Compound Name LogP Solubility (mg/mL) EC50 (M) Primary Target Reference
4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether HCl Est. 2.8 Est. 10–20 Not reported Hypothetical 5-HT4
Ethyl 2-(piperidin-4-yl)acetate 1.3 25 (water) Not reported Unspecified CNS
Cisapride 3.1 0.1 (water) 1.0 × 10⁻⁷ 5-HT4 receptor
RS 67333 3.5 <0.1 (water) Not reported 5-HT4 partial agonist

Key Observations :

  • Cisapride’s EC50 of 1.0 × 10⁻⁷ M for 5-HT4 receptor activation indicates high potency, though the target compound’s activity remains uncharacterized .

Mechanism and Target Specificity

  • RS 67333: A 5-HT4 partial agonist with structural similarity to the target compound but differing in its propanone linker and aromatic group .
  • Piperidine esters () : Derivatives like 2-(4-piperidinyl)ethyl nicotinate HCl may interact with nicotinic acetylcholine receptors due to their pyridine moiety, unlike the target compound’s benzyl group .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride to improve yield and purity?

  • Methodological Answer : Begin with a fractional factorial design to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). Use HPLC to monitor intermediate purity and adjust reaction times accordingly. For example, evidence from piperidine derivative syntheses suggests that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency . Statistical methods like response surface modeling (RSM) can refine optimal conditions while minimizing experimental runs .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm the ether linkage and piperidine ring conformation. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ether C-O stretch at ~1100 cm1^{-1}). For crystalline derivatives, single-crystal X-ray diffraction provides absolute configuration verification, as demonstrated in similar piperidine-based structures .

Q. How can solubility and stability be systematically evaluated for this hydrochloride salt in aqueous buffers?

  • Methodological Answer : Conduct pH-solubility profiling using shake-flask methods across physiological pH ranges (1.2–7.4). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-UV analysis. Stability-indicating assays should track hydrolysis of the ether or piperidine groups, referencing protocols for related hydrochlorides .

Advanced Research Questions

Q. What mechanistic insights underpin the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states for ether bond cleavage or piperidine ring interactions. Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Computational studies on analogous ether-piperidine systems highlight steric hindrance from the isopropyl group as a rate-limiting factor .

Q. How can computational tools predict the compound’s pharmacokinetic properties for preclinical studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like serotonin or histamine receptors. ADMET predictors (e.g., SwissADME) estimate logP, blood-brain barrier permeability, and CYP450 metabolism. Cross-reference with experimental data from structurally similar compounds to validate models .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Apply meta-analysis frameworks to compare in vitro (e.g., cell-based assays) and in vivo (rodent models) results. Control for variables like salt form solubility or metabolite interference. For example, discrepancies in receptor binding assays may arise from differences in buffer ionic strength or protein binding, as noted in piperidine derivative studies .

Q. How can researchers design experiments to probe the compound’s interaction with lipid bilayers or membrane proteins?

  • Methodological Answer : Utilize surface plasmon resonance (SPR) to measure real-time binding kinetics to immobilized lipid bilayers. Fluorescence anisotropy or 19F^{19}F-NMR can track membrane insertion depth. For protein targets, use cryo-EM or mutagenesis to identify binding pockets, referencing methodologies for benzodiazepine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride
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4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride

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